
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide, also known as CEAA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. CEAA is a small molecule that belongs to the class of acrylamides, which are known for their diverse biological activities.
科学的研究の応用
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been shown to have potential applications in various areas of biomedical research. One of the most promising applications is in the field of cancer therapy. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has also been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of chronic pain and inflammatory diseases.
作用機序
The exact mechanism of action of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In animal models, N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to use in certain experiments. N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide also has a relatively short half-life in vivo, which could limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide. One area of interest is the development of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide-based anticancer drugs. Further research is needed to determine the exact mechanism of action of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide and to identify the specific enzymes and signaling pathways that are targeted by the compound. Another area of interest is the development of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide analogs with improved solubility and pharmacokinetic properties. Finally, further research is needed to evaluate the safety and efficacy of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide in animal models and in clinical trials.
合成法
The synthesis of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide involves the reaction of cyclohexyl isocyanate with 4-ethoxyphenylacetic acid, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained after purification by column chromatography. The yield of N-cyclohexyl-3-(4-ethoxyphenyl)acrylamide is around 60%, and the compound is stable under normal laboratory conditions.
特性
IUPAC Name |
(E)-N-cyclohexyl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-11-8-14(9-12-16)10-13-17(19)18-15-6-4-3-5-7-15/h8-13,15H,2-7H2,1H3,(H,18,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGFKZMCIKQSF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-cyclohexyl-3-(4-ethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
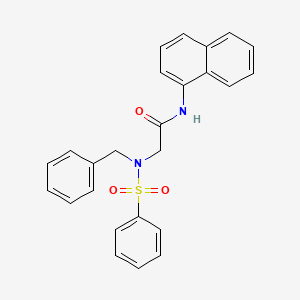
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
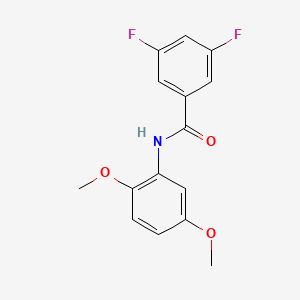
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
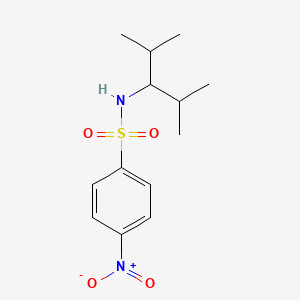
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
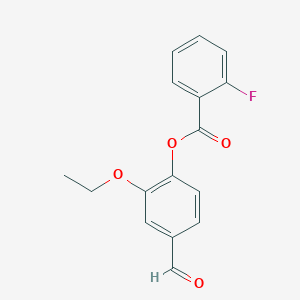
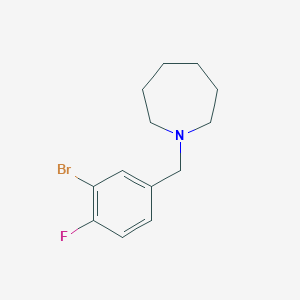
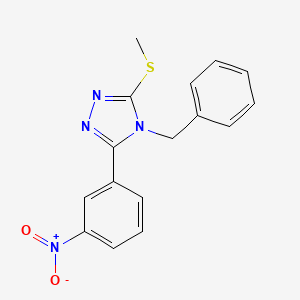

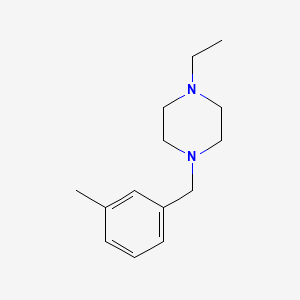

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)